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2-Amino-3-(pyrimidin-2-yl)propanoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Solid-Phase Synthesis & Utilization of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid
Application Note: Solid-Phase Synthesis & Utilization of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid
Abstract
This guide details the methodological integration of 2-Amino-3-(pyrimidin-2-yl)propanoic acid (henceforth referred to as 3-(2-pyrimidyl)alanine or 2-Pya ) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, 2-Pya possesses a distinct electron-deficient heteroaromatic side chain containing two nitrogen atoms at the 1,3-positions relative to the ring. These features introduce unique challenges regarding racemization susceptibility and solubility , but offer significant advantages in metal coordination and pharmacokinetic profile enhancement . This note provides a self-validating protocol optimized to minimize epimerization and maximize coupling efficiency.
Introduction & Chemical Rationale
The Molecule
2-Pya is an isostere of Phenylalanine (Phe) and Histidine (His). Structurally, the phenyl ring of Phe is replaced by a pyrimidine ring attached at the C2 position.
-
Formula:
-
Side Chain pKa: The pyrimidine ring is weakly basic (conjugate acid pKa
1.0–1.3), significantly lower than Histidine (pKa 6.0). It remains uncharged at physiological pH but can protonate under acidic HPLC conditions. -
Electronic Character: The pyrimidine ring is highly electron-deficient. This exerts a strong inductive effect (
) on the -carbon, increasing the acidity of the -proton.
Why Use 2-Pya?
-
Metal Coordination: The 1,3-nitrogen arrangement allows for unique metal binding geometries (e.g., Ni(II), Cu(II), Zn(II)), useful in designing metalloenzymes or "switchable" peptides.
-
Solubility: The polar pyrimidine ring significantly enhances water solubility compared to the hydrophobic Phe or Trp residues.
-
Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (e.g., P450 oxidation) that typically affects phenyl rings.
Critical Pre-Synthesis Considerations
Racemization Risk (The "Achilles' Heel")
The primary challenge with 2-Pya is racemization during the coupling step.
-
Mechanism: The electron-withdrawing pyrimidine ring stabilizes the enolate intermediate formed upon activation of the carboxyl group.
-
Risk Factor: Standard basic coupling conditions (e.g., HATU/DIPEA) accelerate proton abstraction from the
-carbon, leading to significant D-isomer formation (up to 10-20% if unchecked).
Protecting Group Strategy
-
Side Chain: The pyrimidine nitrogens are generally not nucleophilic enough to require protection (e.g., Trt or Boc) during standard coupling. They do not react with activated esters.
Experimental Protocol: Low-Racemization SPPS
This protocol replaces standard high-base methods with a neutral/acidic activation strategy to preserve chiral integrity.
Materials
-
Resin: Rink Amide ChemMatrix (for difficult sequences) or Wang Resin (0.4–0.6 mmol/g loading).
-
Reagents:
-
Fmoc-3-(2-pyrimidyl)-alanine (Commercial or synthesized).
-
Coupling Agents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Avoid HOBt/HBTU/HATU with DIPEA.
-
Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).
-
Step-by-Step Coupling Workflow
| Step | Operation | Reagent/Condition | Duration | Mechanism/Note |
| 1 | Swelling | DCM followed by DMF | 2 x 15 min | Ensures resin accessibility. |
| 2 | Deprotection | 20% Piperidine in DMF (0.1M Oxyma added) | 2 x 5 min | Crucial: Oxyma suppresses aspartimide formation and racemization of the previous residue. |
| 3 | Wash | DMF | 5 x 1 min | Thorough removal of piperidine is essential. |
| 4 | Activation | A: Fmoc-2-Pya (3.0 eq)B: Oxyma Pure (3.0 eq)C: DIC (3.0 eq)Mix A+B in minimal DMF, then add C. Pre-activate for 2 min. | -- | Low-Base Activation: Generates the active ester without tertiary amines (DIPEA), preventing |
| 5 | Coupling | Add activated mixture to resin. | 60–90 min | Monitor via Kaiser test. Double couple if necessary. |
| 6 | Capping | Acetic Anhydride / Pyridine / DMF | 10 min | Blocks unreacted amines to prevent deletion sequences. |
Cleavage & Isolation
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Time: 2–3 hours at room temperature.
-
Precipitation: Cold Diethyl Ether.
-
Note: The pyrimidine ring will be protonated in TFA. Upon ether precipitation, the peptide may form a TFA salt.
Visualization of SPPS Logic
The following diagram illustrates the decision tree for coupling 2-Pya to ensure enantiopurity.
Caption: Optimized SPPS workflow distinguishing the low-base activation path required for 2-Pya to prevent racemization.
Application: Metal Coordination & Analysis
Metal Binding Capabilities
Peptides containing 2-Pya can bind transition metals. Unlike Histidine (which binds via imidazole N-3), 2-Pya presents nitrogens at the 1,3 positions.
-
Binding Mode: Typically acts as a monodentate ligand in linear peptides but can support "pincer" type geometries in cyclic structures or when adjacent to other chelating residues (e.g., Cysteine).
-
Affinity:
values for Cu(II) and Ni(II) are typically in the micromolar ( M) range.
Analytical Validation (HPLC/MS)
-
HPLC Shift: Under acidic conditions (0.1% TFA), the pyrimidine is protonated (
charge). If you run the same peptide at neutral pH (Ammonium Acetate buffer), the retention time will shift significantly (becomes more hydrophobic/retained) as the ring deprotonates.-
Validation Step: Compare HPLC traces at pH 2.0 vs pH 7.0 to confirm the presence of the ionizable pyrimidine center.
-
-
UV Absorbance: Pyrimidines have distinct UV absorbance maxima (
nm), different from the standard 280 nm of Trp/Tyr.
Interaction Diagram
Caption: Functional properties of 2-Pya in peptide environments, highlighting its utility in metal binding and solubility.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Doublet peaks in HPLC | Racemization (D/L mixture) | Switch from HATU/DIPEA to DIC/Oxyma. Lower coupling temp to 4°C. |
| Low Yield / Deletion | Steric hindrance or aggregation | Use ChemMatrix resin; double couple; increase temperature to 50°C (only with DIC/Oxyma). |
| Mass +51 Da | Unwanted modification | Usually not seen with Pya. Check for incomplete Fmoc removal (+222) or tBu adducts (+56). |
| Poor Solubility in Buffer | Peptide aggregation | 2-Pya usually helps solubility. If insoluble, check isoelectric point (pI). Adjust buffer pH away from pI. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Context: Authoritative review on coupling reagents, establishing DIC/Oxyma as superior for preventing racemiz
-
Bozovičar, K., et al. (2021). Pyridylalanine-Based Peptides: Methods for Synthesis and Applications. Frontiers in Chemistry.
- Context: While focusing on pyridyl-alanine, the chemical principles regarding heteroaryl-alanine racemization and metal binding are directly applicable to pyrimidinyl-alanine.
-
Sigma-Aldrich (Merck). Fmoc-3-(2-pyrimidyl)-alanine Product Specification.
- Context: Verification of commercial availability and handling specifications (storage
-
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- Context: Comparison of coupling efficiencies, highlighting where standard reagents fail for hindered or sensitive residues.
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling unnatural amino acids and coupling reagents.
Sources
Application Note: Strategic Incorporation of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid into Proteins
Application Note: Strategic Incorporation of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid into Proteins
Abstract
The incorporation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid (often abbreviated as PymAla or 3-(2-pyrimidinyl)alanine ) represents a high-value strategy in modern protein engineering.[1] Structurally distinct from the canonical Histidine, PymAla offers a pyrimidine ring containing two nitrogen atoms at the 1,3-positions relative to the ring, but attached to the alanine backbone at the C2 position. This unique geometry confers distinct metal-coordination properties—favoring bridging modes over chelation—and altered acid-base profiles (pKa ~1.3 for the conjugate acid, significantly lower than Histidine's ~6.0).[1] This guide details the protocols for incorporating PymAla via Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE), providing researchers with the technical roadmap to utilize this residue for peptide stapling, metal-mediated self-assembly, and pharmacokinetic optimization.[1]
Part 1: Chemical Basis & Properties[1][2]
Understanding the coordination chemistry of PymAla is prerequisite to experimental design. Unlike 2,2'-bipyridine, which acts as a chelator for a single metal ion, the 2-substituted pyrimidine ring of PymAla presents a divergent geometry.[1]
Structural & Coordination Logic
-
Monodentate Binding: Steric constraints (forming a strained 4-membered ring) prevent the two ring nitrogens from chelating a single metal ion simultaneously.[1]
-
Bridging Ligand: The most common mode is bridging two metal centers, facilitating the formation of supramolecular assemblies or stabilizing protein dimers.
-
pKa Shift: The pyrimidine ring is electron-deficient.[1] This reduces the basicity of the ring nitrogens compared to pyridine or imidazole, making PymAla a "softer" ligand often requiring specific pH conditions or soft metals (Ag+, Cu+, Pd2+) for optimal interaction.
Data Summary Table
| Property | Specification | Experimental Implication |
| Formula | C7H9N3O2 | MW: 167.17 g/mol |
| pKa (Ring) | ~1.3 (Conjugate Acid) | Remains neutral at physiological pH; no proton buffering capacity like His.[1] |
| Coordination | Monodentate / Bridging | Ideal for metal-mediated dimerization or "stapling" across interfaces.[1] |
| Solubility | Moderate | More polar than Phe; less polar than His. |
| Stability | High | Resistant to oxidation; stable in standard SPPS reagents. |
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
Methodology: Standard Fmoc-chemistry.[1] Reagent: Fmoc-3-(2-pyrimidinyl)-L-alanine (commercially available).[1]
Critical Reagents
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]
-
Coupling Agents: DIC/Oxyma Pure (preferred for low racemization) or HATU/DIPEA (for difficult couplings).[1]
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Protocol
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling of PymAla:
-
Dissolve Fmoc-PymAla (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.[1]
-
Expert Note: Pre-activate for 30 seconds before adding to resin to minimize potential N-acylation on the pyrimidine ring, although the low basicity makes this side reaction rare compared to His.
-
Incubate for 45–60 minutes at room temperature.
-
-
Washing: Wash with DMF (5x) and DCM (3x).
-
Kaiser Test: Verify coupling efficiency. If blue (incomplete), recouple using PyBOP/HOAt.
-
Cleavage:
-
Cocktail: TFA:TIS:H2O (95:2.5:2.5) .
-
Time: 2–3 hours.
-
Precaution: Avoid using EDT (ethanedithiol) if downstream applications involve metal binding, as trace thiols are difficult to remove and compete for metals.
-
-
Precipitation: Cold diethyl ether. Centrifuge, wash x3.
-
Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).[1]
Part 3: Genetic Code Expansion (GCE) Protocol[1]
Methodology: Amber Suppression (Stop Codon Suppression). System: Evolved Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) / tRNA(CUA) pair.[1]
Synthetase Selection Strategy
There is no single "wild-type" synthetase for PymAla.[1] Users must utilize an evolved MjTyrRS variant . Due to structural similarity, variants evolved for p-cyanophenylalanine (pCNF) or 3-(2-pyridyl)alanine often exhibit polyspecificity toward PymAla.[1]
-
Recommended Starting Point: Screen the pCNF-RS or BiPy-RS (bipyridylalanine) plasmids.[1]
-
Plasmid Backbone: pEVOL or pULTRA vectors (for higher tRNA copy number).
Expression Protocol (E. coli)[1]
-
Transformation:
-
Growth:
-
Inoculate in 2xYT media with antibiotics. Grow at 37°C until OD600 = 0.5.
-
-
Induction & Incorporation:
-
Add PymAla: Dissolve PymAla in minimal 1M NaOH or water (adjust pH to 7). Add to culture to final concentration of 1 mM .
-
Expert Tip: Add the amino acid 15 minutes before induction to allow cellular uptake.
-
Induce: Add IPTG (1 mM) and Arabinose (0.02%) to induce synthetase and protein expression.
-
Temperature Shift: Lower to 25°C or 30°C for 12–16 hours. This improves the solubility of the evolved synthetase and reduces proteolysis.
-
-
Harvest: Centrifuge and proceed to purification (Ni-NTA or Ion Exchange).
Part 4: Visualization of Workflows & Mechanisms
Diagram: Experimental Workflow Comparison
This diagram illustrates the decision matrix between SPPS and GCE based on application scale and complexity.
Caption: Decision tree and workflow for incorporating PymAla via Chemical Synthesis (Left) vs. Biosynthesis (Right).
Diagram: Metal Coordination Modes
Understanding the "Bridge" vs "Monodentate" distinction is vital for structural design.
Caption: PymAla preferentially bridges two metal centers (Left) rather than chelating a single ion due to ring geometry constraints.
Part 5: Validation & Quality Control
Mass Spectrometry (ESI-MS)
This is the gold standard for validation.[1]
-
Expected Mass Shift: Calculate the mass difference between the Wild Type (e.g., Phe or His) and PymAla.
-
vs. Alanine: +79.08 Da
-
vs. Phenylalanine: +1.02 Da (Note: This small difference requires high-resolution MS like Orbitrap).[1]
-
-
Protocol: Digest protein with Trypsin. Analyze peptide fragments. Look for the specific mass shift in the peptide containing the TAG site.
Metal Binding Titration
To confirm functional incorporation:
-
Prepare 10 µM protein solution in HEPES buffer (pH 7.4).
-
Titrate with metal salt (e.g., CuCl2, NiSO4) from 0 to 5 equivalents.
-
Readout: Monitor UV-Vis absorbance (pyrimidine π-π* transitions often shift upon coordination) or Circular Dichroism (CD) for secondary structure stabilization.[1]
References
-
Xie, J. & Schultz, P. G. (2006). A chemical toolkit for proteins - an expanded genetic code.[1][2][3] Nature Reviews Molecular Cell Biology, 7, 775–782. Link
-
Liu, C. C. & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[2][4][5][6][7] Annual Review of Biochemistry, 79, 413–444. Link[1]
-
Lee, H. S. et al. (2009). Genetic incorporation of a metal-chelating amino acid into proteins as a biophysical probe.[1] Journal of the American Chemical Society, 131(7), 2481–2483. Link[1]
-
Dumas, A. et al. (2015). Designing copper-binding peptides. Chemical Science, 6, 50–69. Link
-
Young, T. S. & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285, 11039–11044. Link
Sources
- 1. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. badran.scripps.edu [badran.scripps.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontiersin.org [frontiersin.org]
Application Notes & Protocols: 2-Amino-3-(pyrimidin-2-yl)propanoic Acid as a Versatile Molecular Probe
Application Notes & Protocols: 2-Amino-3-(pyrimidin-2-yl)propanoic Acid as a Versatile Molecular Probe
Authored by: Senior Application Scientist, Gemini Division
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of 2-Amino-3-(pyrimidin-2-yl)propanoic acid, a non-canonical amino acid, as a molecular probe for cellular and biochemical analysis. We will explore its synthesis, photophysical properties, and its utility in two primary research applications: the metabolic labeling and visualization of nascent proteins, and the characterization of protein-protein interactions through fluorescence-based assays. The protocols provided herein are designed to be robust and adaptable, offering researchers a powerful tool for interrogating complex biological systems.
Introduction: The Power of Unnatural Amino Acids
The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the ability to introduce unnatural amino acids (UAAs) with unique chemical functionalities has revolutionized our ability to study and engineer proteins.[1] These UAAs can serve as powerful molecular probes, offering capabilities not afforded by their natural counterparts.[]
2-Amino-3-(pyrimidin-2-yl)propanoic acid belongs to a class of fluorescent amino acids whose utility stems from the environmentally sensitive fluorescence of the pyrimidine moiety.[3] The π-deficient pyrimidine ring, when conjugated with other aryl substituents, can exhibit intramolecular charge transfer (ICT) properties, making its fluorescence sensitive to local polarity and pH.[3][4] This property allows it to act as a reporter on its immediate microenvironment, providing insights into protein conformation, binding events, and localization.
This guide will focus on leveraging these properties for two key applications:
-
Metabolic Labeling: By hijacking the cell's own translational machinery, this amino acid can be incorporated into newly synthesized proteins, effectively tagging them for visualization and analysis.[5][6]
-
Biochemical Assays: As a standalone fluorescent probe or incorporated into a peptide, it can be used to study molecular interactions in real-time.[7]
Synthesis and Photophysical Characterization
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid can be achieved through a multi-step process starting from an L-aspartic acid derivative. A key step in this synthesis is the ytterbium-catalyzed heterocyclization of a ynone-derived α-amino acid with an amidine.[3] This method allows for late-stage diversification, enabling the synthesis of a variety of pyrimidine-derived amino acids.
Caption: A generalized workflow for the synthesis of pyrimidine-derived α-amino acids.
Expected Photophysical Properties
Based on studies of structurally similar pyrimidine-derived amino acids, we can anticipate the following photophysical properties.[3] It is crucial for researchers to empirically determine these values for the specific isomer and batch being used.
| Property | Expected Value/Characteristic | Rationale & Significance |
| Excitation Max (λex) | ~320-350 nm | The pyrimidine ring system allows for excitation with near-UV light, minimizing autofluorescence from cellular components. |
| Emission Max (λem) | ~400-480 nm | Emission in the blue-green region of the spectrum is readily detectable with standard fluorescence microscopy filter sets. |
| Quantum Yield (Φ) | Moderate to High | A higher quantum yield provides a brighter signal, enhancing sensitivity in imaging and assay applications. |
| Solvatochromism | Bathochromic shift in polar solvents | The emission wavelength is expected to shift to longer wavelengths (red-shift) in more polar environments. This can be used to probe the polarity of a protein's local environment. |
| pH Sensitivity | Fluorescence quenching at low pH | Protonation of the pyrimidine ring can lead to a decrease in fluorescence intensity, allowing for the sensing of pH changes in cellular compartments or during biochemical reactions.[3] |
Application I: Metabolic Labeling and Visualization of Nascent Proteomes
This protocol describes how to metabolically label newly synthesized proteins in cultured cells with 2-Amino-3-(pyrimidin-2-yl)propanoic acid and visualize them using fluorescence microscopy. This technique is analogous to methods using other non-canonical amino acids like azidohomoalanine (AHA).[6][8] The key principle is that the UAA is recognized by the cell's translational machinery and incorporated into proteins during synthesis.
Rationale
Directly visualizing the fluorescent amino acid offers a streamlined, "wash-free" approach to imaging protein synthesis, as it does not require a secondary labeling step (like click chemistry). This minimizes potential artifacts and toxicity associated with copper-catalyzed reactions.[6][9]
Detailed Protocol
-
Cell Culture: Plate mammalian cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 60-70% confluency.
-
Amino Acid Starvation (Optional but Recommended): To enhance incorporation efficiency, gently wash the cells twice with pre-warmed PBS and incubate them in amino acid-free DMEM for 30-60 minutes.
-
Labeling: Replace the starvation medium with fresh, pre-warmed culture medium supplemented with 2-Amino-3-(pyrimidin-2-yl)propanoic acid.
-
Scientist's Note: The optimal concentration should be determined empirically, but a starting range of 50-200 µM is recommended. A titration experiment is crucial to balance labeling efficiency with potential cytotoxicity.
-
-
Incubation: Incubate the cells for a period of 1 to 4 hours, depending on the desired labeling window for nascent proteins.
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS to remove unincorporated amino acid.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization (Optional): If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslip using an appropriate mounting medium (e.g., ProLong Gold Antifade).
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., ~350 nm excitation, ~450 nm emission).
-
Caption: Step-by-step workflow for metabolic labeling and imaging.
Application II: Probing Protein-Ligand Interactions with Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution. It relies on the principle that a small, fluorescent molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger molecule (e.g., a protein), its tumbling slows, and the polarization of the emitted light increases.
Rationale
By using 2-Amino-3-(pyrimidin-2-yl)propanoic acid as a fluorescent ligand, one can directly measure its binding to a target protein without the need for secondary detection methods. This provides a real-time, homogeneous assay format suitable for high-throughput screening and affinity measurements (Kd). The pyrimidine scaffold is a "privileged structure" known to participate in various protein-protein interactions, making this a relevant probe for drug discovery.[10][11]
Detailed Protocol
-
Reagent Preparation:
-
Buffer: Prepare an appropriate binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Ensure the buffer is filtered and degassed.
-
Probe Stock: Prepare a concentrated stock solution of 2-Amino-3-(pyrimidin-2-yl)propanoic acid in a suitable solvent (e.g., DMSO) and determine its precise concentration via spectrophotometry.
-
Protein Stock: Prepare a highly purified stock of the target protein in the binding buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume black plate, prepare a serial dilution of the target protein in the binding buffer.
-
Add 2-Amino-3-(pyrimidin-2-yl)propanoic acid to each well at a final concentration that is low (typically 1-10 nM) and well below the expected Kd.
-
Scientist's Note: The final DMSO concentration should be kept constant and low (<1%) across all wells to avoid artifacts.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters. The reader measures the intensity of light emitted parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.
-
Polarization (P) is calculated as: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the instrument-specific G-factor.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) as a function of the protein concentration.
-
Fit the resulting sigmoidal binding curve to a one-site binding model using non-linear regression software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
-
Caption: The principle of a fluorescence polarization binding assay.
Trustworthiness and Self-Validation
For any protocol to be considered trustworthy, it must include internal controls and validation steps.
-
Metabolic Labeling:
-
Negative Control: A parallel culture incubated without the pyrimidinyl-amino acid should show no signal in the detection channel.
-
Positive Control: A known protein synthesis inhibitor (e.g., cycloheximide) should be added to a culture 30 minutes prior to labeling. This should result in a significant reduction in fluorescence, confirming that the signal is from de novo protein synthesis.
-
-
Fluorescence Polarization:
-
Competition Assay: To confirm binding specificity, perform a competition experiment by adding a known, unlabeled ligand for the target protein. A specific interaction will result in a decrease in polarization as the fluorescent probe is displaced.
-
Z'-Factor Calculation: For screening applications, calculate the Z'-factor to assess the robustness and quality of the assay.
-
Conclusion
2-Amino-3-(pyrimidin-2-yl)propanoic acid represents a promising and versatile molecular probe. Its intrinsic, environment-sensitive fluorescence provides a direct readout for a range of biological phenomena, from tracking metabolic flux in living cells to quantifying molecular interactions in vitro.[] The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and other pyrimidine-based amino acids in their own work, paving the way for new discoveries in cell biology and drug development.
References
-
Profacgen. Incorporation of Unnatural Amino Acids. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit 7.11. [Link]
-
ResearchGate. (n.d.). Metabolic labeling of proteins. The global replacement of natural amino...[Link]
-
ResearchGate. (2025, August 6). (PDF) Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. [Link]
-
ResearchGate. (2025, August 6). Recent advances in the synthesis and application of fluorescent α-amino acids. [Link]
-
University of Massachusetts Dartmouth. (n.d.). Development of novel fluorescent α-amino acids and genetically incorporating into proteins for live-cell imaging: a dissertation in Chemistry and Biochemistry. [Link]
-
Harada, N., et al. (2015). Development of Novel PET Probes for Central 2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid Receptors. Journal of medicinal chemistry, 58(21), 8546–8557. [Link]
-
Liao, J., et al. (2012). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. Molecular BioSystems, 8(3), 879-887. [Link]
-
Budisa, N. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in chemistry, 2, 22. [Link]
-
Del Vescovo, C. G., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 12768–12776. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids.[Link]
-
Lee, J., & Park, S. B. (2024). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. Accounts of Chemical Research, 57(23), 3504–3517. [Link]
-
MilliporeSigma. 2-Amino-3-(pyridin-2-yl)propionic acid. [Link]
-
Lee, J., & Park, S. B. (2024). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS accounts of chemical research, 57(23), 3504. [Link]
-
Sharma, A., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Biosensors & bioelectronics, 68, 161–167. [Link]
-
Sutherland, A., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [Link]
Sources
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 6. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [repository.lib.umassd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
overcoming solubility issues with 2-Amino-3-(pyrimidin-2-yl)propanoic acid
overcoming solubility issues with 2-Amino-3-(pyrimidin-2-yl)propanoic acid
Technical Support Center: 2-Amino-3-(pyrimidin-2-yl)propanoic acid
Status: Operational Subject: Solubility Optimization & Troubleshooting Guide Ticket Priority: High (Blocker for Synthesis/Purification)
Core Technical Overview
Molecule: 2-Amino-3-(pyrimidin-2-yl)propanoic acid (also referred to as 3-(2-Pyrimidinyl)-L-alanine).
Chemical Nature: Non-canonical amino acid; Alanine derivative with a
The Root Cause of Solubility Failure: Users typically encounter "crash-out" events due to two competing physical properties:
-
Zwitterionic Lattice Energy: Like all amino acids, the free species exists as a zwitterion at neutral pH. The electrostatic attraction between the ammonium (
) and carboxylate ( ) groups creates a high-energy crystal lattice. -
-
Stacking: The pyrimidine ring is a nitrogenous aromatic heterocycle. Unlike Phenylalanine, the pyrimidine ring is electron-deficient but capable of significant planar stacking interactions and hydrogen bonding (via the ring nitrogens), which reinforces aggregation in both aqueous and organic media.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My Fmoc-protected building block won't dissolve in DMF/DCM for peptide coupling."
Diagnosis:
Fmoc-2-Amino-3-(pyrimidin-2-yl)propanoic acid is prone to "On-Resin Aggregation." The hydrophobic Fmoc group combined with the stacking potential of the pyrimidine ring creates insoluble aggregates, particularly at concentrations
The Solution: The Chaotropic Shift Standard solvents (DCM, pure DMF) are insufficient to disrupt the intermolecular hydrogen bond networks formed by this residue. You must introduce a chaotrope.[1]
Protocol:
-
Solvent Switch: Abandon DCM. Use NMP (N-Methyl-2-pyrrolidone) or DMSO as your primary solvent.
-
The "Magic" Additive: Dissolve the amino acid in a solution of 0.8 M LiCl (Lithium Chloride) in DMF .
-
Microwave Assist: Heat the coupling reaction to 50°C (max 75°C to avoid racemization of the activated ester).
Visual Workflow: Solvent Selection Logic
Caption: Decision tree for selecting the correct solubilization strategy based on protection state.
Scenario B: "The free acid precipitates from my aqueous stock solution."
Diagnosis:
You are likely attempting to dissolve the compound near its Isoelectric Point (pI). The pyrimidine ring nitrogens are weakly basic (
The Solution: Charge Repulsion You must force the molecule into a cationic or anionic state to utilize charge-charge repulsion to break the lattice.
Protocol:
-
Acidification (Recommended): Dissolve in 0.1 M or 1.0 M HCl . This protonates the
-amine and potentially the pyrimidine ring, creating a highly soluble dihydrochloride salt.-
Target: pH < 2.0.
-
-
Basification: Dissolve in 0.1 M NaOH .
-
Target: pH > 10.0.
-
Warning: Avoid long-term storage in high base to prevent racemization.
-
Data Table: Solubility Profile
| Solvent System | Solubility State | Application | Notes |
| Water (pH 7) | Poor / Insoluble | N/A | Zwitterionic aggregation zone. |
| 0.1 M HCl | High | Stock Solutions | Forms stable HCl salt. |
| PBS (pH 7.4) | Low | Biological Assays | Dilute from HCl stock; watch for crash-out >1mM. |
| DMSO | High | Stock / Synthesis | Best organic solvent for free acid. |
| DMF | Moderate | Synthesis | Better for protected forms; requires LiCl for high conc. |
| Acetonitrile | Poor | HPLC | Requires TFA/Formic acid modifier. |
Scenario C: "The compound smears or ghosts during HPLC purification."
Diagnosis: The basic nitrogens on the pyrimidine ring are interacting with residual silanols on the C18 column stationary phase, causing peak tailing. Additionally, the compound may be aggregating in the mobile phase if the organic content is too low.
The Solution: Ion Pairing & pH Control
Protocol:
-
Mobile Phase Modifier: You must use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .
-
Why: TFA protonates the pyrimidine nitrogens, preventing them from binding to the column silica. It also acts as an ion-pairing agent to improve peak shape.
-
-
Gradient: Ensure the gradient starts with at least 5% organic (Acetonitrile) to prevent collapse, but ramp slowly.
-
Column Choice: If tailing persists, switch to a "Base-Deactivated" column (e.g., C18 with end-capping) or a column designed for polar embedded groups.
Advanced Mechanism: Why LiCl Works
Understanding the "Salting-In" effect is crucial for troubleshooting high-concentration steps.
In peptide synthesis involving pyrimidinyl-alanine, the growing peptide chain often forms
Visual Mechanism: Chaotropic Disruption
Caption: Lithium ions (Li+) disrupt intermolecular Pi-stacking and H-bonds, transitioning the molecule from aggregate to solution.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the Fmoc-derivative? A: Yes, but with caution. Sonication generates heat. If you are in a chlorinated solvent (like DCM), this is fine. If you are in DMF with activated reagents (like HATU/DIEA), excessive heat from sonication can accelerate racemization or side reactions. Recommendation: Sonicate the amino acid in solvent before adding the coupling reagents.
Q: Is the pyrimidine ring stable to TFA cleavage? A: Yes. The pyrimidine ring is highly stable under standard acidic cleavage conditions (95% TFA). However, you must ensure efficient removal of the scavenger cocktail, as the nitrogenous ring can trap reactive carbocations if scavengers (like TIS or EDT) are insufficient.
Q: I need to use this in a biological assay at pH 7.4. How do I prevent precipitation? A: Prepare a 100 mM stock solution in DMSO . Dilute this stock into your assay buffer (PBS/Media) immediately prior to use. Ensure the final DMSO concentration is <1% (or as tolerated by your cells). Do not attempt to make a high-concentration aqueous stock at pH 7.4 directly.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
-
Seebach, D., et al. (1996). "Lithium Salts as Solubilizing Agents in Peptide Synthesis." Helvetica Chimica Acta, 79(4), 913-941. (Foundational work on LiCl/Chaotropes). Link
-
PubChem. (2025).[5][6] "2-Amino-3-(pyrimidin-2-yl)propanoic acid - Physical Properties." National Library of Medicine. Link
-
Sigma-Aldrich (Merck). (2025). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes. Link
-
Altabioscience. (2024). "Fmoc Amino Acids for SPPS: Solubility and Handling." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-(pyrimidin-2-yl)propanoic acid
Technical Support Center: Purification of 2-Amino-3-(pyrimidin-2-yl)propanoic acid
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 2-Amino-3-(pyrimidin-2-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into refining purification protocols for this valuable, non-proteinogenic amino acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling and purification of 2-Amino-3-(pyrimidin-2-yl)propanoic acid.
Q1: What are the primary challenges in purifying this specific amino acid?
A1: The main challenges stem from its amphoteric nature (containing both acidic and basic functional groups) and its high polarity. This can lead to solubility issues in common organic solvents and strong interactions with stationary phases in chromatography, potentially causing peak tailing or poor separation. Furthermore, impurities are often structurally similar starting materials or by-products from the synthesis, making separation difficult.[1]
Q2: What are the most likely impurities I will encounter?
A2: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as pyrimidine-containing aldehydes or ketones and glycine derivatives, depending on the synthesis method.[2]
-
Over-alkylation or Side-Reaction Products: The pyrimidine ring can be susceptible to side reactions under certain conditions.
-
Degradation Products: The compound may degrade under harsh pH or high-temperature conditions. For instance, glutamic acid can degrade to pyroglutamic acid in acidic conditions.[1]
Q3: How does pH affect the solubility and stability of 2-Amino-3-(pyrimidin-2-yl)propanoic acid?
A3: As an amino acid, its solubility is highly pH-dependent.
-
At its isoelectric point (pI): The molecule exists as a zwitterion with minimal net charge, typically resulting in its lowest aqueous solubility. This property is crucial for purification by precipitation or crystallization.
-
At low pH (acidic): Both the amino group and the pyrimidine nitrogen atoms can be protonated, forming a cation. This generally increases solubility in aqueous solutions.
-
At high pH (basic): The carboxylic acid group is deprotonated, forming an anion, which also tends to increase aqueous solubility. Stability can be a concern at extreme pH values, especially when combined with heat, which could lead to hydrolysis or other degradation pathways.
Q4: Is it better to purify the free base or a salt form (e.g., hydrochloride)?
A4: Both approaches have merit. Purifying the hydrochloride salt is often advantageous as salts typically have higher crystallinity and improved stability.[2] Converting the free base to its hydrochloride salt can be a final purification step itself, as it may precipitate from specific solvent systems, leaving impurities behind.[2] However, some downstream applications may require the free base, in which case purification is performed on the zwitterionic form.
Section 2: Core Purification Protocols
Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques. The rationale behind each step is explained to empower you to adapt these protocols to your specific needs.
Protocol 2.1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Boiling Point (°C) | Suitability for 2-Amino-3-(pyrimidin-2-yl)propanoic acid | Rationale & Notes |
| Water | 100 | Good (for zwitterion or salt) | The compound's polarity lends itself to aqueous recrystallization. Solubility is highly pH-dependent. Best for removing non-polar impurities. |
| Ethanol/Water | ~78-100 | Excellent | A common choice for amino acids.[2] Ethanol reduces the polarity of water, allowing for fine-tuned solubility. The ratio can be adjusted to optimize recovery. |
| Diethyl Ether | 34.6 | Good (for protected derivatives or salts) | A study on a similar pyrimidine-derived amino acid hydrochloride showed successful recrystallization from diethyl ether.[3] Best for highly pure material as a final polishing step. |
| Isopropanol | 82.6 | Fair to Good | Can be used as an alternative to ethanol, sometimes offering different selectivity against certain impurities. |
Step-by-Step Methodology:
-
Solvent Selection: Using the table above as a guide, select a promising solvent system. Test on a small scale first.
-
Dissolution: Place the crude 2-Amino-3-(pyrimidin-2-yl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.
-
Rationale: Using the minimum volume of hot solvent ensures the solution is saturated, which is critical for maximizing crystal formation and yield upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them.
-
Rationale: This step must be done quickly to prevent premature crystallization of the desired compound. Pre-heating the funnel and receiving flask is essential.
-
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Rationale: Washing with ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2.2: Flash Column Chromatography
Column chromatography is used for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] For a polar compound like this, Normal Phase or Reversed-Phase chromatography can be employed.
Workflow: Column Chromatography Protocol
Caption: A standard workflow for purification via flash column chromatography.
Step-by-Step Methodology (Normal Phase):
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice for normal phase chromatography.[4]
-
Mobile Phase (Eluent) Selection: A gradient system is often most effective. A common starting point is a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate, with a polar modifier like Methanol (MeOH). A typical gradient might run from 100% DCM to 10-20% MeOH in DCM.
-
Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour it into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which typically results in better separation. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution and Fraction Collection: Begin running the eluent through the column, starting with the lowest polarity. Gradually increase the polarity of the mobile phase (increase the percentage of methanol). Collect the eluate in a series of fractions.[6]
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This guide provides a systematic approach to diagnosing and resolving common purification problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
Q&A Troubleshooting Format
Problem: My compound will not crystallize from any solvent I try.
-
Possible Cause: The compound may be too soluble, or there might be impurities present that are inhibiting crystal formation.
-
Solution:
-
Try an Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., water or methanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., acetone or diethyl ether) until the solution becomes turbid. Gently warm until clear and then allow to cool slowly.
-
"Seed" the Solution: Add a tiny crystal from a previously purified batch (if available) to induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Problem: During column chromatography, my product streaks down the column instead of forming a tight band.
-
Possible Cause: This is known as "tailing" and is common with polar, ionizable compounds like amino acids on silica gel. The acidic nature of silica can lead to strong, non-ideal interactions. The column may also be overloaded.
-
Solution:
-
Modify the Eluent: Add a small amount of a modifier to the mobile phase to suppress unwanted interactions. For an amino acid, adding 0.5-1% triethylamine (a base) can help prevent streaking of the free base. Conversely, if you are running a salt, adding 0.5-1% acetic acid can improve peak shape.
-
Reduce Sample Load: You may be exceeding the binding capacity of the column.[7] Try running the purification again with half the amount of crude material.
-
Switch to a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reversed-phase), which may offer different selectivity and better peak shape.[5]
-
Problem: My final product yield is very low after recrystallization.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.
-
Solution:
-
Re-evaluate the Solvent: The ideal solvent should show a large difference in solubility between hot and cold conditions. You may need to screen more solvents.
-
Concentrate the Mother Liquor: Take the filtrate (the liquid left after filtering your crystals), reduce its volume by ~50% via evaporation, and cool it again. This may yield a second crop of crystals (which should be analyzed for purity separately).
-
Ensure Minimal Solvent: Be meticulous about using the absolute minimum amount of boiling solvent to dissolve your crude product.
-
Section 4: Purity Assessment
After purification, it is essential to verify the purity and identity of 2-Amino-3-(pyrimidin-2-yl)propanoic acid. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
References
- Vertex AI Search. (n.d.). Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8.
- MedchemExpress. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Harris, P. W. R., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. ACS Publications.
- GoldBio. (2012, October 29). Troubleshooting: Purification of a Tagged Protein.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- Roche. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- Philip, T. (2023). Advanced Techniques in Column Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(2). Longdom Publishing.
- University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
- Han, F., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2848. MDPI.
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. longdom.org [longdom.org]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
Technical Support Center: Analysis of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid
Technical Support Center: Analysis of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid
Status: Operational Ticket ID: T-PYR-ALA-001 Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Troubleshooting Retention, Tailing, and Detection of Pyrimidinyl-Alanine Analogs
Welcome to the Analytical Support Portal
You are likely here because 2-Amino-3-(pyrimidin-2-yl)propanoic acid (also known as 2-Pyrimidinylalanine) is behaving poorly in your standard LC-MS workflows.[1]
This molecule presents a "perfect storm" of analytical challenges:
-
Zwitterionic Polarity: It is too polar for standard C18 retention.[1]
-
Basic Heterocycle: The pyrimidine ring (pKa ~1.3 - 2.0 for the ring nitrogens) acts as a Lewis base, causing severe tailing on silica-based columns.[1]
-
Low Molecular Weight (167.16 g/mol ): It falls into the "chemical noise" region of many mass spectrometers.[1]
This guide moves beyond generic advice to provide specific, mechanistic solutions for stabilizing and quantifying this unnatural amino acid.
Part 1: The "No Retention" Issue
User Complaint: "I injected the sample on my standard C18 column, and the peak eluted in the void volume (t0)."
Root Cause: The amino acid backbone exists as a zwitterion at neutral pH.[1] The pyrimidine ring adds polarity, making the logP value highly negative. Standard hydrophobic interaction mechanisms (Reverse Phase) fail because the water layer around the C18 ligands repels the analyte.[1]
Solution Framework: Method Selection Strategy
Do not attempt to force retention on C18 with 0% organic; this leads to "phase collapse" (dewetting).[1] Choose one of the following validated pathways:
Option A: HILIC (Recommended for MS) Hydrophilic Interaction Liquid Chromatography is the gold standard for underivatized amino acids.[1]
-
Column: Zwitterionic phase (e.g., ZIC-HILIC or Amide).[1]
-
Mechanism: Partitioning into a water-enriched layer on the surface.[1]
-
Mobile Phase: High Acetonitrile (80-90%) starting gradient.[1]
Option B: Ion-Pairing RP (IP-RP)
-
Reagent: Heptafluorobutyric acid (HFBA) or Perfluoropentanoic acid.[1]
-
Mechanism: The fluorinated acid pairs with the amine, creating a hydrophobic "mask" that allows retention on C18.
-
Warning: IP reagents suppress MS ionization and permanently contaminate LC systems.[1] Use only if dedicated equipment is available.
Option C: Mixed-Mode Chromatography
-
Column: C18 with embedded cation-exchange groups.[1]
-
Mechanism: Retains the positive amine via electrostatic interaction and the ring via hydrophobic interaction.[1]
Decision Tree: Selecting the Right Mode
Caption: Logical workflow for selecting the stationary phase based on detection requirements and instrument availability.
Part 2: The "Peak Tailing" Issue
User Complaint: "I have retention, but the peak looks like a shark fin (Tailing Factor > 2.0)."
Root Cause: The pyrimidine nitrogens are interacting with residual silanols (Si-OH) on the silica support.[1] This is a secondary interaction that slows down a portion of the analyte population.[1]
Troubleshooting Protocol
| Parameter | Adjustment | Scientific Rationale |
| pH Control | Lower pH to 2.5 - 3.0 | At low pH, silanols are protonated (neutral), reducing their ability to bind the basic pyrimidine ring. Caution: Ensure your HILIC column can withstand pH < 3.[1] |
| Buffer Strength | Increase to 20-50 mM | Higher ionic strength masks the electrostatic attraction between the analyte and the stationary phase defects.[1] Ammonium Formate is preferred for MS.[1] |
| Column Hardware | Switch to Hybrid Particle | Ethylene-Bridged Hybrid (BEH) or polymer-based columns have fewer surface silanols than pure silica columns.[1] |
Part 3: The "Invisible Analyte" (Detection)
User Complaint: "I see a peak in UV at 254 nm, but my MS signal is lost in the noise."
Root Cause:
-
Low Mass: The [M+H]+ is ~168 Da.[1] This region is crowded with solvent clusters and background noise.[1]
-
Zwitterionic Suppression: In pure water, the molecule is neutral (net charge 0).[1] It needs a specific pH to ionize efficiently in the ESI source.[1]
Optimization Guide
1. Derivatization (The "Surefire" Fix) If direct detection fails, use AccQ-Tag or FMOC derivatization.
-
Why: Adds a large hydrophobic group (increasing retention) and a high-response fluorophore/ionizable group.[1]
-
Protocol: React sample with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
Result: Mass shifts to ~338 Da (much cleaner spectral region) and sensitivity increases by 10-50x.[1]
2. Direct MS Tuning (If derivatization is impossible)
-
Polarity: Positive Mode (ESI+).[1]
-
Mobile Phase Additive: 0.1% Formic Acid is mandatory to protonate the amine and the pyrimidine ring.[1]
-
Source Temp: Lower temperatures (300-350°C) often favor small polar molecules to prevent thermal degradation before ionization.[1]
Part 4: Validated Experimental Workflow
Below is a starting point method derived from successful separations of pyridyl- and pyrimidinyl-alanine analogs.
Method: HILIC-MS/MS (Direct Analysis) [2]
-
Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent Zwitterionic phase.[1]
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile:Water (90:[2]10) with 20 mM Ammonium Formate.[1][3]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Solvent: 100% Acetonitrile (Injecting water causes peak distortion in HILIC).[1]
Workflow Logic Diagram
Caption: Critical sample preparation workflow to prevent solvent mismatch effects in HILIC separations.
Frequently Asked Questions (FAQ)
Q: Can I distinguish 2-pyrimidinylalanine from 4-pyrimidinylalanine? A: Yes, but it requires column selectivity optimization. The position of the nitrogen atoms changes the pKa slightly.[1] A PFP (Pentafluorophenyl) column is often superior for separating positional isomers of aromatic amino acids due to pi-pi interaction differences.[1]
Q: Why does my retention time shift every run? A: HILIC requires extensive equilibration. The water layer on the silica surface takes time to stabilize.[1] Ensure you are equilibrating for at least 20 column volumes between runs.[1]
Q: Can I use TFA (Trifluoroacetic acid)? A: In UV, yes.[1] In MS, avoid it. TFA causes severe signal suppression (ion pairing effect in the source).[1] Use Formic Acid or Difluoroacetic Acid (DFA) as a compromise.[1]
References
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from
-
Thermo Fisher Scientific. (2016).[1] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[1][4] Retrieved from
-
WuXi AppTec. (2025).[1] Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from
-
National Institutes of Health (NIH). (2024).[1] Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Retrieved from
-
Apollo Scientific. (n.d.).[1] (2R)-2-Amino-3-(pyridin-2-yl)propanoic acid Product Data. (Used for structural analog comparison). Retrieved from
Sources
Reference Data & Comparative Studies
validation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid's biological effects
validation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid's biological effects
A Comparative Validation Guide for Peptidomimetics
Executive Summary & Mechanism of Action
2-Amino-3-(pyrimidin-2-yl)propanoic acid (henceforth 2-PymAla ) is a non-canonical amino acid (NCAA) designed to bridge the gap between the lipophilicity of Phenylalanine (Phe) and the polar/basic nature of Histidine (His).
In drug discovery, "molecular obesity" (excessive lipophilicity leading to poor solubility and metabolic clearance) is a critical failure mode. 2-PymAla addresses this by introducing a pyrimidine ring at the
-
Electronic Modulation: The pyrimidine ring acts as a strong electron-withdrawing group, altering the pKa of the backbone amine and reducing the electron density of the aromatic system (reducing metabolic oxidation).
-
Solubility Enhancement: The addition of two nitrogen atoms significantly lowers LogP compared to the benzyl side chain of Phe.
Structural Evolution & Property Map
The following diagram illustrates the physicochemical shift when transitioning from native Phenylalanine to Pyridylalanine and finally to Pyrimidinylalanine.
Figure 1: Structural evolution showing the reduction in lipophilicity and gain in polarity/stability as nitrogen atoms are added to the aromatic side chain.
Comparative Analysis: Performance Metrics
The following data compares 2-PymAla against its primary alternatives: the native L-Phenylalanine (Phe) and the common isostere 3-Pyridylalanine (3-Pal).
Table 1: Physicochemical & Biological Profile[1]
| Feature | L-Phenylalanine (Phe) | 3-Pyridylalanine (3-Pal) | 2-PymAla (Target) | Implications |
| Side Chain Type | Carbocycle (Benzene) | Heterocycle (Pyridine) | Heterocycle (Pyrimidine) | PymAla offers unique |
| LogP (Side Chain) | ~1.38 (Hydrophobic) | ~0.65 | ~ -0.40 (Hydrophilic) | PymAla significantly improves aqueous solubility of peptides. |
| tPSA (Ų) | 0.0 | 12.9 | 25.8 | Higher tPSA indicates better H-bond acceptor capability. |
| Chymotrypsin Stability | Low (Native Substrate) | Moderate | High | The electron-deficient ring resists hydrophobic pocket recognition. |
| Electronic Nature | Electron Rich | Electron Poor | Very Electron Poor | Reduces susceptibility to oxidative metabolism (CYP450). |
Interpretation: Researchers utilizing 2-PymAla typically observe a 10-100 fold increase in proteolytic half-life compared to Phe-containing peptides, specifically against chymotrypsin-like proteases which require electron-rich aromatic residues for efficient cleavage [1]. Furthermore, the reduced lipophilicity helps prevent aggregation in amyloid-prone sequences.
Experimental Validation Protocols
To validate 2-PymAla in your specific application, we recommend the following self-validating experimental workflows.
Protocol A: Comparative Proteolytic Stability Assay
Objective: Quantify the resistance of a 2-PymAla-substituted peptide to enzymatic degradation compared to the native sequence.
Materials:
-
Enzyme:
-Chymotrypsin (Sigma, Type II from Bovine Pancreas). -
Substrate A: Native Peptide (e.g., Ac-Ala-Phe-Ala-NH2).
-
Substrate B: Modified Peptide (e.g., Ac-Ala-(2-PymAla)-Ala-NH2).
-
Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
Methodology:
-
Preparation: Dissolve peptides to 200 µM in Buffer.
-
Initiation: Add Chymotrypsin (final concentration 1:200 enzyme:substrate ratio). Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, 120 min.
-
Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.
-
Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak (220 nm).
-
Calculation: Plot
vs time to determine and half-life ( ).
Validation Criteria: The 2-PymAla analog should exhibit a
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Verify that the substitution does not abolish binding affinity to the target receptor.
Logic: While 2-PymAla improves stability, the loss of lipophilicity can sometimes reduce affinity if the binding pocket is strictly hydrophobic. SPR provides real-time
Workflow Diagram:
Figure 2: SPR workflow for validating that the bioisosteric replacement maintains target affinity.
Synthesis & Handling Notes
-
Chirality: Ensure the use of the L-enantiomer (S-configuration) for biological compatibility. Commercial synthesis often involves the alkylation of a glycine equivalent with 2-(chloromethyl)pyrimidine.
-
Fmoc-SPPS: 2-PymAla is compatible with standard Fmoc solid-phase peptide synthesis. However, the pyrimidine nitrogens can occasionally act as weak bases; utilizing HBTU/HOBt activation is recommended over HATU to prevent potential side reactions on the ring [3].
References
-
Werner, H. M., et al. (2016). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry.
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids."[2][3][4] Current Pharmaceutical Design.
-
Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
PubChem Database. (2025). "Compound Summary for CID 155893316: (2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid."[1] National Library of Medicine.
Sources
- 1. (2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid | C13H13N3O2 | CID 155893316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid synthesis methods
comparative analysis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid synthesis methods
Topic: Comparative Analysis of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Synthesis Methods
Executive Summary
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid (also known as
This guide analyzes three distinct methodologies to overcome this barrier. We prioritize Negishi Cross-Coupling for its modularity in discovery chemistry and De Novo Ring Synthesis for its robustness in avoiding unstable intermediates. A third method, Asymmetric Hydrogenation , is evaluated for its scalability.
Critical Analysis of Synthetic Strategies
The "2-Position" Problem
In standard amino acid synthesis, one might attempt to alkylate a glycine enolate (e.g., O'Donnell Schiff base) with a heteroaryl methyl halide. However, 2-(chloromethyl)pyrimidine is notoriously unstable. The electron-deficient ring makes the methylene protons acidic, leading to self-condensation, and the nitrogen lone pairs facilitate polymerization.
-
Expert Insight: Avoid direct alkylation unless using freshly prepared, salt-stabilized halides in non-nucleophilic solvents. Even then, yields are inconsistent.
Comparative Matrix
| Feature | Method A: Negishi Cross-Coupling | Method B: De Novo Ring Synthesis | Method C: Asymmetric Hydrogenation |
| Primary Mechanism | Pd-catalyzed coupling of Organozinc + Aryl Halide | Cyclocondensation of Ynone + Amidine | Enantioselective reduction of Dehydroamino acid |
| Key Intermediate | Iodo-alanine derived Zinc (Jackson's Reagent) | Aspartic acid derived Ynone | 2-Formylpyrimidine |
| Scalability | Moderate (Zinc reagent handling) | High (Robust intermediates) | Very High (Industrial preferred) |
| Enantiopurity | High (Retained from starting material) | High (Retained from Aspartic acid) | High (>95% ee with Rh-catalysts) |
| Cost | High (Pd catalyst, amino acid precursor) | Moderate (Cheap reagents) | Moderate (Catalyst cost vs. efficiency) |
| Best For | Library Generation / Analoging | Robust Lab Scale Synthesis | Multi-kilogram Production |
Detailed Methodologies
Method A: Negishi Cross-Coupling (The Modular Standard)
Recommended for Drug Discovery & Library Synthesis
This method utilizes Jackson’s Reagent , a serine-derived organozinc species that couples with 2-bromopyrimidine. This approach is superior because it employs the stable 2-bromopyrimidine rather than the unstable 2-chloromethylpyrimidine.
Protocol:
-
Zinc Reagent Activation:
-
Flame-dry a flask under Argon. Add zinc dust (4 equiv.) and activate with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in DMF.
-
Add N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester (1 equiv.) dissolved in DMF.[1] Stir at room temperature for 30 mins. The disappearance of the iodide can be monitored by TLC.
-
Checkpoint: The resulting solution contains the organozinc reagent and must be used immediately.
-
-
Cross-Coupling:
-
In a separate vessel, dissolve 2-bromopyrimidine (0.8 equiv.) and Pd2(dba)3 (2.5 mol%) / S-Phos (10 mol%) in DMF.
-
Transfer the organozinc solution to the catalyst mixture via cannula.
-
Heat to 50°C for 4-12 hours.
-
Mechanism:[1][2][3][4][5] The electron-deficient pyrimidine facilitates the oxidative addition step, while S-Phos stabilizes the Pd(0) species.
-
-
Workup:
Why this works: The nucleophilic character of the zinc reagent is perfectly matched with the electrophilic 2-bromopyrimidine, avoiding the "2-position instability" entirely.
Method B: De Novo Ring Synthesis (The Robust Specialist)
Recommended for High-Purity Lab Scale
Instead of coupling two pieces, this method builds the pyrimidine ring onto the amino acid backbone. This is chemically the most robust method as it avoids all unstable benzylic-type halides.
Protocol:
-
Weinreb Amide Formation:
-
Start with N-Boc-L-Aspartic acid-4-benzyl ester . Convert the free carboxylic acid to a Weinreb amide using N,O-dimethylhydroxylamine·HCl, EDC, and HOBt.
-
-
Ynone Synthesis:
-
React the Weinreb amide with ethynylmagnesium bromide (or lithium acetylide) at -78°C in THF.
-
Result: This forms an amino-ynone intermediate (an activated Michael acceptor).
-
-
Cyclocondensation:
-
Treat the ynone with formamidine acetate (or substituted amidine for analogs) and a base (e.g., NaOEt or K2CO3) in ethanol at reflux.
-
Mechanism:[1][2][3][4][5] The amidine undergoes a conjugate addition to the ynone followed by intramolecular cyclization and dehydration to aromatize into the pyrimidine ring.
-
Why this works: It utilizes the natural chirality of Aspartic acid and builds the heterocycle thermodynamically, ensuring high regioselectivity.
Method C: Asymmetric Hydrogenation
Recommended for Large Scale Manufacturing[5][8]
Protocol:
-
Condensation:
-
React 2-formylpyrimidine with N-Boc-phosphonoglycinate trimethyl ester using DBU or TMG (tetramethylguanidine) in DCM.
-
Product: Z-dehydroamino acid.
-
-
Asymmetric Hydrogenation:
-
Catalyst: [Rh(COD)(R,R-DuPHOS)]OTf or Rh(NBD)(DIPAMP)BF4 .
-
Conditions: 5 atm H2, MeOH, RT, 24h.
-
Result: The catalyst directs hydrogen addition to the Si-face or Re-face, re-establishing the chiral center with >95% ee.
-
Visualized Workflows
Decision Matrix: Selecting the Right Path
Caption: Decision tree for selecting the optimal synthesis route based on scale and structural diversity requirements.
Method A: Negishi Coupling Workflow
Caption: Step-by-step workflow for the Negishi cross-coupling using Jackson's reagent.
References
-
Jackson, R. F. W., et al. "Synthesis of Heterocyclic Amino Acids via Organozinc Intermediates." Journal of Organic Chemistry, 1992.
-
O'Donnell, M. J. "The Enantioselective Synthesis of Amino Acids via Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.
-
Burk, M. J., et al. "Efficient Asymmetric Hydrogenation of Dehydroamino Acid Derivatives." Journal of the American Chemical Society, 1993.
- Dunn, P. J. "The synthesis of 2-amino-3-(pyrimidin-2-yl)propanoic acid derivatives." Organic Process Research & Development, 2005. (General reference for pyrimidine amino acid scale-up).
-
BenchChem Technical Guide. "Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride." (Verified stability data).
(Note: While specific URLs for general chemical transformations link to the seminal papers, the stability data is derived from standard safety data sheets and process chemistry guides found during the search.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. biomedres.us [biomedres.us]
- 8. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Analogs
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a cornerstone of numerous biologically active molecules.[1] Its presence in the essential building blocks of nucleic acids—thymine, cytosine, and uracil—underscores its critical role in cellular function and proliferation.[2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The fusion of the pyrimidine scaffold with an amino acid moiety, as seen in 2-Amino-3-(pyrimidin-2-yl)propanoic acid, offers a compelling strategy for developing targeted therapies that can potentially exploit amino acid transporters for cellular uptake, thereby enhancing bioavailability and efficacy.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-3-(pyrimidin-2-yl)propanoic acid analogs. We will delve into how subtle and significant modifications to the parent structure influence biological activity, supported by comparative experimental data. Furthermore, we will provide detailed protocols for key assays to enable researchers to validate and expand upon these findings.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 2-Amino-3-(pyrimidin-2-yl)propanoic acid analogs is intricately linked to the nature and position of substituents on both the pyrimidine ring and the amino acid backbone. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
Core Scaffold Analysis
The foundational 2-Amino-3-(pyrimidin-2-yl)propanoic acid structure presents several key regions for chemical modification:
-
The Pyrimidine Ring (Positions 4, 5, and 6): Substitutions on the pyrimidine ring can dramatically alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
-
The Amino Acid Moiety: Modifications to the alpha-amino and carboxyl groups can influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Impact of Substituents on Biological Activity: A Comparative Overview
To illustrate the SAR of this class of compounds, we will consider a hypothetical series of analogs evaluated for their inhibitory activity against a target kinase, a common target for pyrimidine-based inhibitors.[5]
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Kinase Inhibition IC50 (µM) | Cytotoxicity (MCF-7) IC50 (µM) |
| 1 (Parent) | -H | -H | -H | >100 | >100 |
| 2a | -Cl | -H | -H | 50.2 | 75.8 |
| 2b | -OCH3 | -H | -H | 85.1 | 92.4 |
| 3a | -H | -Br | -H | 25.7 | 40.3 |
| 3b | -H | -Phenyl | -H | 15.2 | 22.1 |
| 4a | -NH2 | -H | -Cl | 5.8 | 10.5 |
| 4b | -NH(Cyclopropyl) | -H | -Cl | 2.1 | 4.7 |
| 5a | -NH2 | -H | -Phenyl | 8.3 | 15.2 |
| 5b | -NH2 | -CN | -Phenyl | 1.5 | 3.1 |
Note: The data presented in this table is representative and intended to illustrate SAR principles based on trends observed in the scientific literature.
Analysis of SAR Trends:
-
Substitution at Position 4: The introduction of a chlorine atom at the R1 position (Compound 2a ) leads to a moderate increase in activity compared to the unsubstituted parent compound (Compound 1 ). This is likely due to the electron-withdrawing nature of chlorine, which can influence the pKa of the pyrimidine ring and its interaction with the target. In contrast, an electron-donating methoxy group (Compound 2b ) results in a less pronounced improvement in activity.
-
Substitution at Position 5: Halogenation at the R2 position, as seen with bromine (Compound 3a ), significantly enhances inhibitory potency. The introduction of a larger hydrophobic group, such as a phenyl ring (Compound 3b ), further improves activity, suggesting the presence of a hydrophobic pocket in the target's binding site.
-
Substitution at Position 6: The presence of an amino group at the R3 position appears to be crucial for potent activity. Comparing compounds with a chlorine at R1 and varying substituents at R3, we observe a significant jump in potency with the introduction of an amino group (Compound 4a vs. 2a ). Further substitution on this amino group, for instance, with a cyclopropyl moiety (Compound 4b ), can lead to even greater potency, possibly by optimizing interactions within a specific sub-pocket of the active site.
-
Synergistic Effects: The combination of favorable substitutions often leads to a synergistic enhancement of activity. For example, Compound 5b , which features an amino group at R3, a phenyl group at R1, and an electron-withdrawing cyano group at R2, exhibits the highest potency in this hypothetical series. The cyano group may contribute to improved binding through dipole-dipole interactions or by modulating the electronic properties of the pyrimidine ring.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
General Synthetic Workflow for 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Analogs
The synthesis of these analogs typically involves a multi-step process, which can be generalized as follows:
Caption: General synthetic workflow for analog synthesis.
Step-by-Step Protocol:
-
Functionalization of the Pyrimidine Ring: Begin with a commercially available or synthesized substituted pyrimidine. Introduce a reactive handle, such as a halogen, at the 2-position to facilitate subsequent coupling reactions.
-
Coupling Reaction: Couple the 2-functionalized pyrimidine with a protected β-alanine derivative. This is often achieved through a nucleophilic substitution reaction.
-
Deprotection: Remove the protecting groups from the amino and carboxyl functionalities of the amino acid moiety to yield the final analog.
-
Purification and Characterization: Purify the final compound using techniques such as column chromatography or preparative HPLC. Characterize the structure and purity using methods like NMR, mass spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the inhibitor compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.[7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Hypothesized Mechanism of Action and Signaling Pathway
Based on the common targets of pyrimidine-based inhibitors, a plausible mechanism of action for these analogs is the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as the EGFR or VEGFR pathway.[7][8]
Caption: Hypothesized kinase inhibition signaling pathway.
The binding of a growth factor to its receptor tyrosine kinase triggers a signaling cascade that promotes cell proliferation, survival, and, in the case of VEGFR, angiogenesis. The 2-Amino-3-(pyrimidin-2-yl)propanoic acid analogs are hypothesized to act as competitive inhibitors at the ATP-binding site of the kinase, thereby blocking the downstream signaling and exerting their anticancer effects.
Conclusion and Future Directions
The 2-Amino-3-(pyrimidin-2-yl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the pyrimidine ring in modulating biological activity. Further exploration of this chemical space, guided by rational drug design principles and supported by robust in vitro and in vivo testing, holds significant potential for the discovery of next-generation targeted therapies. Future research should focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics and clinical translatability.
References
-
Juniper Publishers. (2024, July 15). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. [Link]
-
Micke, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
-
Bamba, F., et al. (n.d.). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. Research Square. [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Brown, R. K., & Wahl, R. L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
-
Biofidus AG. (n.d.). Cell-Based Assays. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
National Center for Biotechnology Information. (2020, March 30). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]
-
Solvias. (n.d.). Cell-Based Bioassay Services. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
MDPI. (2021, January 15). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
-
PubMed. (2005, April 1). Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. [Link]
-
ResearchGate. (2025, September 9). Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. [Link]
-
ResearchGate. (2025, August 6). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
ACS Publications. (2021, January 2). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Arabian Journal of Chemistry. (2022, August 18). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. [Link]
-
PubMed. (2018, April 25). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. [Link]
-
Reactome Pathway Database. (n.d.). Pyrimidine biosynthesis. [Link]
-
Biology LibreTexts. (2026, January 19). 6.4: Enzyme Inhibition. [Link]
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Comprehensive Guide: 2-Amino-3-(pyrimidin-2-yl)propanoic Acid & Related Heteroaryl-Alanines
Comprehensive Guide: 2-Amino-3-(pyrimidin-2-yl)propanoic Acid & Related Heteroaryl-Alanines
Executive Summary
2-Amino-3-(pyrimidin-2-yl)propanoic acid (also known as
This guide compares 2-PymAla against its primary alternatives—Phenylalanine and 3-Pyridylalanine (3-Pal) —providing actionable data for researchers optimizing pharmacokinetics (PK), solubility, and target binding affinity.
Physicochemical Profiling: The "Why" Behind the Molecule
The selection of 2-PymAla is rarely random; it is a strategic choice to lower LogP (lipophilicity) or eliminate metabolic hot-spots.
Comparative Properties Table
| Property | L-Phenylalanine (Phe) | L-3-Pyridylalanine (3-Pal) | L-2-Pyrimidinylalanine (2-PymAla) |
| Structure | Carbocyclic (Benzene) | Heterocyclic (1 Nitrogen) | Heterocyclic (2 Nitrogens) |
| Electronic Nature | Electron-Rich ( | Electron-Deficient | Highly Electron-Deficient |
| Side Chain pKa | N/A (Neutral) | ~5.2 (Weak Base) | ~1.3 (Very Weak Base) |
| Charge at pH 7.4 | Neutral | Partial Positive / Neutral | Neutral |
| Hydropathy Index | 2.8 (Hydrophobic) | - (Moderate) | - (Hydrophilic) |
| Primary Utility | Native Binding Interactions | Solubility / pH-responsiveness | Solubility / H-Bond Acceptor |
Critical Analysis
-
Solubility without Charge: Unlike 3-Pyridylalanine, which can become protonated at slightly acidic pH (e.g., in lysosomes or tumor microenvironments), the pyrimidine ring of 2-PymAla remains uncharged due to its very low pKa (~1.3). This makes it an ideal isostere for increasing aqueous solubility while maintaining a neutral charge profile at physiological pH [1].
-
-
Stacking: The electron-deficient nature of the pyrimidine ring allows for unique "inverted" -stacking interactions with electron-rich residues (like Trp or Tyr) in the target protein, often enhancing binding selectivity compared to the native Phe.
Decision Matrix: Selecting the Right Analog
The following diagram illustrates the logical flow for selecting between Phe, 3-Pal, and 2-PymAla based on specific drug design goals.
Figure 1: Decision tree for incorporating heteroaryl-alanines into peptide scaffolds.
Synthesis Methodologies
Synthesizing 2-PymAla is challenging due to the sensitivity of the pyrimidine ring to harsh reduction or oxidation. Two primary routes dominate the literature.
Method A: Negishi Cross-Coupling (Recommended)
This is the most versatile modern approach, allowing the coupling of an organozinc alanine derivative with a halopyrimidine. It avoids racemization and tolerates various protecting groups.
-
Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent (derived from iodo-alanine) with 2-bromopyrimidine.
-
Pros: High functional group tolerance; retains chirality of the amino acid precursor.
-
Cons: Requires strict anhydrous conditions.
Method B: Chemo-Enzymatic Resolution
Used for large-scale production where cost is a driver.
-
Mechanism: Synthesis of the racemic N-acetyl derivative followed by kinetic resolution using acylase enzymes (e.g., Aspergillus acylase) to yield pure L-enantiomer.
-
Pros: Scalable, eco-friendly.
-
Cons: Max 50% yield per pass (unless dynamic kinetic resolution is used).
Detailed Experimental Protocol
Protocol: Synthesis of Boc-2-Amino-3-(pyrimidin-2-yl)propanoic Acid via Negishi Coupling
This protocol is adapted from standard procedures for heteroaryl-alanine synthesis [2, 3].
Reagents Required:
-
Substrate: Boc-3-iodo-L-alanine methyl ester (1.0 eq)
-
Coupling Partner: 2-Bromopyrimidine (1.2 eq)
-
Zinc Activation: Zinc dust (activated), Iodine (catalytic)
-
Catalyst:
(2.5 mol%), (10 mol%) -
Solvent: Dry DMF / DMA
Step-by-Step Workflow:
-
Zinc Insertion (Formation of Organozinc Reagent):
-
In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (2.0 eq) in dry DMF.
-
Add a catalytic amount of Iodine (
) to activate the surface. -
Add Boc-3-iodo-L-alanine methyl ester dropwise. Stir at room temperature for 30–60 minutes.
-
Checkpoint: The disappearance of the starting iodide can be monitored by TLC. The solution usually turns clear/greyish.
-
-
Cross-Coupling:
-
In a separate flask, dissolve 2-bromopyrimidine (1.2 eq),
, and in dry DMF. -
Transfer the organozinc solution (supernatant) via cannula to the catalyst/pyrimidine mixture.
-
Heat the reaction mixture to 50°C for 4–12 hours.
-
-
Work-up & Purification:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The pyrimidine nitrogen makes the product more polar than the starting material.
-
-
Deprotection (Optional):
-
To obtain the free acid: Hydrolyze the methyl ester using LiOH in THF/Water (1:1) at 0°C.
-
Synthesis Pathway Diagram[2]
Figure 2: Negishi cross-coupling pathway for the synthesis of protected 2-PymAla.
Applications in Drug Discovery[3][4][5][6][7]
Case Study: GLP-1 Receptor Agonists
In the development of Glucagon-Like Peptide-1 (GLP-1) analogs, maintaining solubility at neutral pH is a major challenge.
-
The Problem: Native sequences often aggregate near their isoelectric point (pI).
-
The Solution: Substitution of Phenylalanine with 2-PymAla or 3-Pal disrupts hydrophobic patches.
-
Outcome: 2-PymAla is often preferred over 3-Pal when the introduction of a positive charge (from the pyridyl nitrogen) would disrupt receptor binding or alter the pI too drastically [4].
Case Study: Kinase Inhibitors
While often used as a scaffold in small molecules, the amino acid form serves as a precursor for "warhead" delivery. The pyrimidine ring acts as a privileged scaffold for ATP-binding sites, forming key hydrogen bonds with the hinge region of kinases (e.g., EGFR, JAK) [5].
References
-
Physicochemical Properties of Heteroaryl Substituents. National Institutes of Health (NIH). Available at: [Link]
-
Negishi cross-couplings in the synthesis of amino acids. Royal Society of Chemistry (RSC).[1] Available at: [Link][2][3][4]
-
Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[2][5][6][7] Available at: [Link]
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and efficient access to phenylamino-pyrimidine type protein kinase C inhibitors utilizing a Negishi cross-coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
